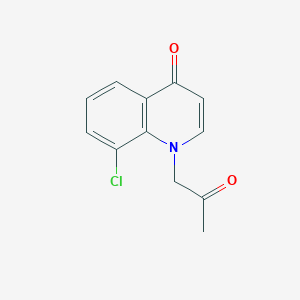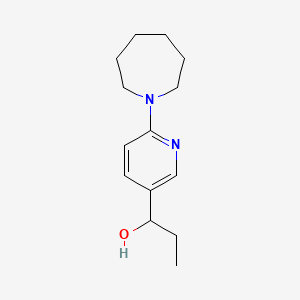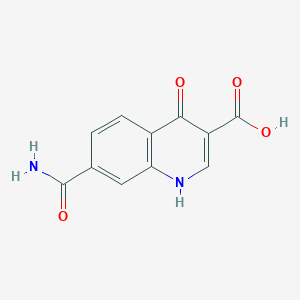
8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 8th position and a 2-oxopropyl group at the 1st position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable quinoline derivative.
Chlorination: Introduction of the chloro group at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The 2-oxopropyl group can be introduced via alkylation using reagents like acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
8-Chloroquinoline: Lacks the 2-oxopropyl group.
1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the chloro substituent.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Uniqueness
8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the presence of both the chloro and 2-oxopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H10ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC名 |
8-chloro-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C12H10ClNO2/c1-8(15)7-14-6-5-11(16)9-3-2-4-10(13)12(9)14/h2-6H,7H2,1H3 |
InChIキー |
YEDKUZDAJXNRPZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)


![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)







![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)

